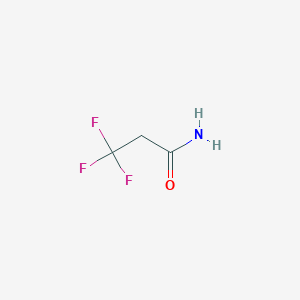

3,3,3-Trifluoropropanamide

Descripción general

Descripción

3,3,3-Trifluoropropanamide is a chemical compound that is part of the broader class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to an aliphatic or aromatic carbon skeleton. These compounds are of significant interest due to their unique physical and chemical properties, which make them valuable in various applications, including pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of N,N-dialkyl-3,3,3-trifluoropropanamides has been achieved through various methods. One approach involves the reaction of N,N-dialkyl(3,3,3-trifluoro-1-propynyl)amines with lithium diisopropylamide, which can be performed at room temperature or 0 °C to yield the desired trifluoropropanamides in good to excellent yields . Another method for generating related compounds involves the treatment of N,N-dialkyl-2,3,3,3-tetrafluoropropanamide with dibutylboryl triflate and ethyldiisopropylamine, leading to the formation of boryl enolates that can undergo selective aldol reactions with aldehydes .

Molecular Structure Analysis

The molecular structure of 3,3,3-trifluoropropanamide derivatives can be influenced by the presence of fluorine atoms, which are highly electronegative and can affect the electronic distribution within the molecule. This can lead to unique reactivity patterns, as seen in the synthesis of triphenylantimony 3,3,3-trifluoropropanates, where the coordination geometry around the antimony atom is influenced by the trifluoropropanate ligands .

Chemical Reactions Analysis

3,3,3-Trifluoropropanamide and its derivatives participate in a variety of chemical reactions. For instance, trifluoromethyl N-acylhydrazones can undergo tandem addition/cyclization with cyanamide to form 3-trifluoromethyl-1,2,4-triazolines and triazoles, showcasing the reactivity of trifluoromethylated compounds . Additionally, derivatives of 3,3,3-trifluoropropene can react with diazo compounds to afford various trifluoromethyl-substituted products through 1,3-dipolar cycloadditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3,3-trifluoropropanamide derivatives are influenced by the trifluoromethyl group, which imparts characteristics such as increased lipophilicity, chemical and thermal stability, and unique electronic effects. These properties are crucial for the application of these compounds in different fields. For example, the synthesis of tris(dialkylamino)cyclopropenium dicyanamide ionic liquids demonstrates the impact of the trifluoromethyl group on properties like density, viscosity, and conductivity .

Aplicaciones Científicas De Investigación

1. Synthesis and Chemical Reactions

3,3,3-Trifluoropropanamide has been utilized in various synthetic pathways and chemical reactions. It is involved in the reaction of trifluoromethylated ynamines with halogenating agents, leading to the production of 2-halo- and 2,2-dihalo-3,3,3-trifluoropropanamides. These compounds have potential applications in organic synthesis and pharmaceuticals (Mantani, Ishihara, Konno, & Yamanaka, 2001). Additionally, N,N-Dialkyl-3,3,3-trifluoropropanamides have been synthesized using a practical and convenient method, underscoring their significance in chemical research (Yamanaka, Mantani, Shiomi, & Ishihara, 1998).

2. Catalytic Reactions

3,3,3-Trifluoropropanamide plays a role in catalytic reactions. A study on the preparation of trifluoromethylated ynamines discussed their reactions with electrophiles, contributing to advancements in catalytic chemistry (Ishihara, Mantani, Konno, & Yamanaka, 2006). Furthermore, a method for preparing 3,3,3-trifluoropropynyllithium was reported, enabling the synthesis of trifluoromethylated allenes, arylacetylenes, and enynes, demonstrating its utility in medicinal chemistry (Shimizu et al., 2009).

3. Biotransformation Studies

In the field of toxicology, 3,3,3-Trifluoropropanamide derivatives have been studied for their biotransformation. The metabolism of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a closely related compound, was investigated in animal models, providing insights into the metabolic pathways of fluorinated compounds (Schuster et al., 2008).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It has been used as a reagent in the synthesis of (e)-β-fluoro-α,β-unsaturated amides . The compound interacts with Grignard reagents to create these amides, demonstrating a high level of stereocontrol in the fluoroalkene product .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of (E)-β-fluoro-α,β-unsaturated amides

Result of Action

As a reagent, it contributes to the synthesis of (E)-β-fluoro-α,β-unsaturated amides

Propiedades

IUPAC Name |

3,3,3-trifluoropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO/c4-3(5,6)1-2(7)8/h1H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBSJLAGBUNNLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616356 | |

| Record name | 3,3,3-Trifluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

460-75-3 | |

| Record name | 3,3,3-Trifluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoropropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary synthetic routes for obtaining N,N-dialkyl-3,3,3-trifluoropropanamides?

A1: N,N-dialkyl-3,3,3-trifluoropropanamides can be efficiently synthesized by reacting N,N-dialkyl(3,3,3-trifluoro-1-propynyl)amines with lithium diisopropylamide. These propynylamines are generated from either N,N-dialkyl(2,2,3,3,3-pentafluoropropyl)- or -(2,3,3,3-tetrafluoro-1-propenyl)amines. This reaction can be carried out at room temperature or 0°C, with or without N,N′-dimethylpropyleneurea. [, ]

Q2: Why is there interest in synthesizing β-fluoro-α,β-unsaturated amides, and how does 3,3,3-trifluoropropanamide contribute to this?

A2: β-fluoro-α,β-unsaturated amides are valuable as bioisosteres for peptide bonds. The presence of fluorine imparts resistance to hydrolytic enzymes in vivo. While synthesizing α-fluoro-α,β-unsaturated carbonyl compounds is relatively straightforward, constructing their β-fluoro counterparts poses a greater challenge. Morpholine 3,3,3-trifluoropropanamide serves as a novel reagent offering a solution. By reacting it with various Grignard reagents, one can achieve high stereoselectivity in the formation of (E)-β-fluoro-α,β-unsaturated amides. [, ]

Q3: Can palladium catalysis be employed in the synthesis of (E)-β-fluoroacrylamides from 3,3,3-trifluoropropanamide derivatives?

A3: Yes, a palladium-catalyzed defluorinative arylation method has been developed for the stereospecific synthesis of (E)-β-fluoroacrylamides. This method utilizes 3,3,3-trifluoropropanamides and arylboronic acids under the influence of a palladium catalyst and relies on N-chelation assistance. The reaction exhibits good functional group tolerance, enabling the synthesis of a variety of (E)-β-fluoroacrylamides in moderate to good yields. []

Q4: Are there any studies on the reactivity of trifluoromethylated ynamines derived from 3,3,3-trifluoropropanamide?

A5: Research has explored the reaction of trifluoromethylated ynamines with halogenating agents. This reaction provides a practical method for synthesizing 2-halo- and 2,2-dihalo-3,3,3-trifluoropropanamides, further expanding the chemical space accessible from these building blocks. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)

![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)